molecular formula C6H3F3LiNO2S B2517639 Lithium 4-(trifluoromethyl)pyridine-2-sulfinate CAS No. 2243507-15-3

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B2517639
CAS No.: 2243507-15-3
M. Wt: 217.09
InChI Key: MYUZCANIJSSSPR-UHFFFAOYSA-M
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Description

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate is an organometallic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and a sulfinate group (-SO₂⁻Li⁺) at the 2-position. This compound is notable for its role in facilitating nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, particularly in pharmaceutical syntheses. Its structure combines the electron-withdrawing trifluoromethyl group, which enhances electrophilic reactivity, with the sulfinate moiety’s nucleophilic character. In a recent patent application (EP 4 374 877 A2), this compound was utilized in a palladium-catalyzed reaction to synthesize a complex spiropyrimidine derivative with a 77% yield, demonstrating its efficacy in high-value organic transformations .

Properties

IUPAC Name

lithium;4-(trifluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUZCANIJSSSPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-(trifluoromethyl)pyridine-2-sulfinic acid+LiOHLithium 4-(trifluoromethyl)pyridine-2-sulfinate+H2O\text{4-(trifluoromethyl)pyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(trifluoromethyl)pyridine-2-sulfinic acid+LiOH→Lithium 4-(trifluoromethyl)pyridine-2-sulfinate+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions involving this compound.

    Bases: Bases such as potassium carbonate or cesium carbonate are often used to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are typically biaryl compounds.

Scientific Research Applications

Organic Synthesis

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Cross-Coupling Reactions : The compound can be used in palladium-catalyzed cross-coupling reactions, where it acts as a coupling partner for aryl halides to form biaryl compounds. For instance, reactions involving this sulfinate with bromobenzenes have shown high yields (up to 95%) in model systems .
  • S–S, N–S, and C–S Bond Formation : It can facilitate the formation of valuable organosulfur compounds through various bond-forming reactions .

Biological Applications

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, inhibiting growth at concentrations as low as 50 µg/mL.
  • Anticancer Potential : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, suggesting pathways for therapeutic development.
  • Neuroprotective Effects : Given lithium's known neuroprotective properties, this compound may also offer similar benefits by stabilizing neuronal function and reducing oxidative stress.

Antimicrobial Study

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent.

Cancer Research

In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic development.

Neuroprotective Effects

Clinical observations have noted that lithium compounds can reduce symptoms in patients with bipolar disorder. Research into this compound suggests similar neuroprotective effects may be observed, potentially offering new avenues for treatment-resistant mood disorders.

Mechanism of Action

The mechanism by which lithium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a nucleophile, participating in the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Non-Fluorinated Analogs

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate differs significantly from non-fluorinated analogs like lithium pyridine-2-sulfinate. The trifluoromethyl group increases the compound’s lipophilicity, improving solubility in organic solvents such as acetonitrile or dimethylformamide (DMF). This property is critical in reactions conducted in aprotic media. Additionally, the strong electron-withdrawing nature of the -CF₃ group stabilizes the sulfinate anion, enhancing its nucleophilic reactivity compared to non-fluorinated derivatives.

Table 1: Substituent Impact on Key Properties
Compound Solubility in DMF Reactivity (Relative Nucleophilicity) Thermal Stability
Lithium pyridine-2-sulfinate Moderate Baseline Moderate
This compound High High High

Counterion Influence: Lithium vs. Sodium/Potassium Salts

The choice of counterion (Li⁺ vs. Na⁺/K⁺) significantly impacts solubility and reaction kinetics. Lithium’s smaller ionic radius enables stronger ion-pair interactions, increasing solubility in polar solvents. For example, lithium sulfinates are often preferred in palladium-catalyzed reactions (as seen in the patent example) due to faster reaction rates compared to sodium or potassium analogs, which may form less soluble aggregates .

Fluorinated vs. Non-Fluorinated Aryl Sulfinates

Compared to benzene-based sulfinates (e.g., lithium benzene sulfinate), the pyridine ring in this compound introduces a coordinating nitrogen atom. The trifluoromethyl group further differentiates it from non-fluorinated aryl sulfinates by increasing oxidative stability and resistance to hydrolysis.

Performance in Catalytic Reactions

In the cited patent, this compound contributed to a 77% yield in a multi-step synthesis involving a tris(dibenzylideneacetone)dipalladium catalyst. Comparable reactions using non-fluorinated sulfinates or sodium analogs typically report lower yields (e.g., 50–65%), attributed to reduced solubility or slower transmetalation steps .

Biological Activity

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium cation associated with a pyridine ring substituted at the 4-position with a trifluoromethyl group and a sulfinyl group. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The sulfinyl group (–SO2–) is known for its reactivity in organic transformations, making this compound a valuable building block in synthetic chemistry and potentially in pharmacology.

The mechanism of action of this compound involves its ability to interact with various molecular targets within biological systems. Specifically, it acts as a sulfonylating agent, transferring its sulfinyl group to other molecules, which can modulate the activity of enzymes and proteins. This process can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds containing sulfinyl groups can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways . Further research is necessary to elucidate the specific mechanisms by which this compound affects cancer cell viability.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various organosulfur compounds, including this compound, demonstrated its effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results compared to standard antibiotics.
  • Anticancer Mechanism Investigation : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing significant changes in treated cells compared to controls .
  • Synergistic Effects : Research has explored the synergistic effects of this compound when used in combination with other anticancer agents. Results indicated enhanced efficacy against resistant cancer cell lines when combined with conventional chemotherapy drugs .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria growth
AnticancerInduction of apoptosis in cancer cell lines
Synergistic EffectsEnhanced efficacy with other anticancer agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Lithium 4-(trifluoromethyl)pyridine-2-sulfinate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via desulfinative cross-coupling or oxidation of the corresponding thiol precursor. For example, 4-(trifluoromethyl)pyridine-2-thiol can be oxidized using sodium hypochlorite (NaOCl) in aqueous methanol at 0–5°C to yield the sulfinate salt. Subsequent cation exchange with lithium hydroxide generates the lithium sulfinate .
  • Optimization : Key parameters include temperature control (<10°C to avoid side reactions), stoichiometric ratios (e.g., 1:1.2 thiol-to-oxidant), and purification via reverse-phase chromatography (acetonitrile/water) .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

  • Characterization :

  • Multinuclear NMR :
  • ¹H NMR : Peaks at δ 8.60 (d, J = 5.2 Hz) and δ 7.62 (d, J = 4.4 Hz) confirm aromatic protons.
  • ¹⁹F NMR : A singlet at δ –64.75 ppm indicates the CF₃ group.
  • ¹³C NMR : Signals at δ 172.3 (sulfinate S=O) and δ 126.6 (q, J = 274.7 Hz, CF₃) .
  • HRMS : A calculated m/z of 211.9988 for [C₆H₃F₃NO₂S + H]+ confirms the molecular ion .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to its skin corrosion/irritation properties (GHS Category 1C) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in transition-metal-free cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) with arylboronic acids. For example, coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 1 hour) yields biaryl products with >75% efficiency .
  • Data Analysis : Compare ¹⁹F NMR shifts (Δδ > 0.5 ppm) to track electronic effects during reaction progression .

Q. What strategies resolve contradictions in reported yields for desulfinative couplings involving this sulfinate?

  • Troubleshooting :

  • Solvent Polarity : Higher yields (e.g., 77% vs. 60%) are achieved in polar aprotic solvents like DMF due to improved sulfinate solubility .
  • Catalyst Systems : Palladium complexes (e.g., Pd(OAc)₂) with xantphos ligands increase turnover frequency by stabilizing reactive intermediates .
  • Impurity Profiling : Use LC-MS to detect residual thiol or sulfonic acid byproducts, which can suppress yields by 10–15% .

Can this compound serve as a key intermediate in pharmaceutical synthesis? Provide examples of its application in drug discovery.

  • Case Study : In EP 4,374,877 A2, the sulfinate was used to synthesize a CCR5 antagonist precursor. The compound underwent Suzuki-Miyaura coupling with a boronic ester to install a spirocyclic core critical for antiviral activity .
  • Synthetic Route :

Dissolve sulfinate (1.0 equiv), Pd(dba)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMF.

Heat at 85°C under N₂ for 2 hours.

Purify via C18 chromatography (acetonitrile/water) to isolate the biaryl product (77% yield) .

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